molecular formula C15H17N3O2S B6002366 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide

Cat. No.: B6002366
M. Wt: 303.4 g/mol
InChI Key: YZGOZFYZZLOPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide, also known as Epetraborole, is a novel small molecule antibiotic that has been developed for the treatment of Gram-negative bacterial infections. This compound has shown promising results in preclinical studies and has recently been approved by the FDA for the treatment of acute bacterial skin and skin structure infections.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide binds to the active site of the bacterial aminoacyl-tRNA synthetase enzyme, preventing the attachment of amino acids to tRNA molecules and thereby inhibiting protein synthesis. This leads to the accumulation of uncharged tRNA molecules and the activation of the stringent response, which triggers bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has no significant effect on human cytochrome P450 enzymes and does not interact with other commonly used antibiotics. This compound has also been shown to have a favorable pharmacokinetic profile, with good tissue penetration and a long half-life.

Advantages and Limitations for Lab Experiments

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate bacterial cells and inhibit protein synthesis, making it a useful tool for studying bacterial growth and survival. However, its specificity for the aminoacyl-tRNA synthetase enzyme limits its use in studying other aspects of bacterial physiology.

Future Directions

There are several potential future directions for research on 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide. One area of interest is the development of combination therapies with other antibiotics to enhance its efficacy against multidrug-resistant bacteria. Another area of interest is the investigation of the mechanism of action of this compound and its interaction with other cellular components. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings and to explore its potential for treating other types of bacterial infections.

Synthesis Methods

The synthesis of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide involves several steps, starting from the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with 3-methylphenylacetyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its antibacterial activity against a wide range of Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. It has been shown to inhibit bacterial protein synthesis by targeting the aminoacyl-tRNA synthetase enzyme, which is essential for bacterial growth and survival.

Properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-8-13(19)18-15(17-11)21-9-14(20)16-12-6-4-5-10(2)7-12/h4-8H,3,9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGOZFYZZLOPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.